molecular formula C18H18ClN3O3 B11367004 5-{[4-(allyloxy)-3-chloro-5-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one

5-{[4-(allyloxy)-3-chloro-5-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11367004
M. Wt: 359.8 g/mol
InChI Key: MODVAHYVWAMINN-UHFFFAOYSA-N
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Description

5-({[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodiazole core, a chlorinated methoxyphenyl group, and a prop-2-en-1-yloxy substituent. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate ortho-substituted anilines with formamide or other suitable reagents under acidic or basic conditions.

    Introduction of the Chlorinated Methoxyphenyl Group: This step involves the chlorination and methoxylation of a phenyl ring, followed by its attachment to the benzodiazole core via a suitable linker.

    Attachment of the Prop-2-en-1-yloxy Group: This can be done through an etherification reaction, where the prop-2-en-1-ol is reacted with the phenyl ring under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-en-1-yloxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzodiazole core or the chlorinated phenyl ring, potentially leading to the formation of amines or dechlorinated products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce amines or dechlorinated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: The compound may serve as a probe or inhibitor in biochemical assays, helping to elucidate the function of specific enzymes or receptors.

    Medicine: Its unique structure could make it a candidate for drug development, particularly for targeting specific pathways or receptors involved in disease.

    Industry: The compound’s reactivity and functional groups make it useful in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-({[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target, but may include modulation of signal transduction pathways, inhibition of enzyme activity, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specific applications in research and industry, where its unique structure can be leveraged to achieve desired outcomes.

Properties

Molecular Formula

C18H18ClN3O3

Molecular Weight

359.8 g/mol

IUPAC Name

5-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C18H18ClN3O3/c1-3-6-25-17-13(19)7-11(8-16(17)24-2)10-20-12-4-5-14-15(9-12)22-18(23)21-14/h3-5,7-9,20H,1,6,10H2,2H3,(H2,21,22,23)

InChI Key

MODVAHYVWAMINN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)Cl)OCC=C

Origin of Product

United States

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